4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol
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Overview
Description
4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol is a synthetic organic compound belonging to the class of benzochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol typically involves a multi-step process starting from substituted salicylaldehydes and α,β-unsaturated carbonyl compounds. One common method involves the following steps:
Condensation Reaction: Substituted salicylaldehyde reacts with an α,β-unsaturated carbonyl compound to form a chromene intermediate.
Diels-Alder Cycloaddition: The chromene intermediate undergoes an intermolecular Diels-Alder cycloaddition with methyl propiolate, forming a cyclohexadiene intermediate.
Oxidative Aromatization: The cyclohexadiene intermediate is then oxidized to form the final benzochromene product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzochromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions (e.g., acidic, basic, or catalytic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6H-benzo[c]chromene: A parent compound with similar structural features but lacking the specific substitutions found in 4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol.
Cannabinol: A naturally occurring benzochromene with known biological activities.
Pulchrol: Another benzochromene derivative with antiprotozoal activity.
Uniqueness
4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of multiple methyl groups and hydroxyl groups can enhance its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C16H16O3 |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol |
InChI |
InChI=1S/C16H16O3/c1-8-6-11(17)7-13-10(3)19-16-9(2)14(18)5-4-12(16)15(8)13/h4-7,10,17-18H,1-3H3 |
InChI Key |
ACLQWAFSCNOYRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=CC(=C2)O)C)C3=C(O1)C(=C(C=C3)O)C |
Origin of Product |
United States |
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